

# Navigating the Therapeutic Landscape of NASH: A Comparative Analysis of Cenicriviroc Formulations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Einecs 300-843-7 |           |
| Cat. No.:            | B12678016        | Get Quote |

#### For Immediate Release

In the quest for effective treatments for nonalcoholic steatohepatitis (NASH) and liver fibrosis, Cenicriviroc (CVC), with the CAS number 93963-97-4, has emerged as a significant area of investigation. This guide offers a detailed comparison of Cenicriviroc's performance, drawing upon key clinical trial data. While direct cost-effectiveness studies comparing different formulations of Cenicriviroc are not publicly available, this analysis provides a foundation for researchers, scientists, and drug development professionals to assess its potential clinical and economic value in the context of the substantial burden of NASH.

NASH is a progressive liver disease characterized by inflammation and fat accumulation, which can lead to fibrosis, cirrhosis, and liver failure. The economic toll of NASH is considerable, with lifetime medical costs for patients in the United States estimated to exceed \$223 billion.[1] Early interventions that can halt or reverse fibrosis progression are crucial for mitigating these costs.[1] Cenicriviroc, a dual antagonist of C-C chemokine receptor types 2 (CCR2) and 5 (CCR5), has been investigated for its anti-inflammatory and antifibrotic properties.[2]

## **Performance Insights from Clinical Trials**

The primary evidence for Cenicriviroc's efficacy and safety comes from two major clinical trials: the Phase 2b CENTAUR study and the Phase 3 AURORA study. These trials evaluated a 150 mg daily oral dose of Cenicriviroc. While an earlier 200 mg formulation was used in studies with



HIV-infected subjects, the 150 mg dose was selected for NASH trials to provide comparable plasma exposures.[3]

#### **CENTAUR Phase 2b Study**

The CENTAUR trial was a randomized, double-blind, placebo-controlled, multinational study that enrolled 289 adults with NASH and liver fibrosis (stages 1-3).[2] The primary endpoint at year one was a composite of a ≥2-point improvement in the NAFLD Activity Score (NAS) with no worsening of fibrosis. A key secondary endpoint was the improvement in fibrosis by at least one stage with no worsening of steatohepatitis.

While the study did not meet its primary endpoint for NAS improvement, it demonstrated a statistically significant effect on the key secondary endpoint of fibrosis improvement.[2]

### **AURORA Phase 3 Study**

The AURORA study was a larger, global, phase 3, multicenter, randomized, double-blind, placebo-controlled study of subjects with NASH and stage 2 or 3 fibrosis.[4] The primary efficacy endpoint at 12 months was the proportion of patients with a ≥1-stage improvement in liver fibrosis and no worsening of steatohepatitis.[5]

However, the AURORA study did not demonstrate the efficacy of Cenicriviroc for treating liver fibrosis as assessed by histology.[5] At month 12, a similar proportion of patients receiving CVC and placebo achieved the primary endpoint.[5] Despite the lack of efficacy, CVC was found to be safe and well-tolerated in patients with NASH and liver fibrosis.[5]

#### **Quantitative Data Summary**

The following table summarizes the key efficacy outcomes from the CENTAUR and AURORA clinical trials.



| Outcome                                                                                          | CENTAUR (Year 1)    | AURORA (Month 12) |
|--------------------------------------------------------------------------------------------------|---------------------|-------------------|
| Treatment Arm                                                                                    | Cenicriviroc 150 mg | Placebo           |
| ≥2-point Improvement in NAS<br>and No Worsening of Fibrosis<br>(Primary Endpoint)                | 16%                 | 19% (p=0.52)      |
| Improvement in Fibrosis by ≥1 Stage and No Worsening of Steatohepatitis (Key Secondary Endpoint) | 20%                 | 10% (p=0.02)      |
| Resolution of Steatohepatitis and No Worsening of Fibrosis                                       | 8%                  | 6% (p=0.49)       |

Data sourced from the CENTAUR and AURORA study publications.[2][5]

# Experimental Protocols CENTAUR Study Protocol (Phase 2b)

- Study Design: Randomized, double-blind, placebo-controlled, multinational.
- Participants: 289 adults with histological evidence of NASH, a NAFLD Activity Score (NAS) ≥
  4 (with at least 1 point in each component: steatosis, lobular inflammation, and hepatocyte
  ballooning), and liver fibrosis stages 1-3.
- Intervention: Participants were randomized to receive either 150 mg of Cenicriviroc or a
  placebo orally once daily.
- Primary Outcome: ≥2-point improvement in NAS and no worsening of fibrosis at year 1.
- Key Secondary Outcomes: Resolution of steatohepatitis and no worsening of fibrosis;
   improvement in fibrosis by ≥1 stage and no worsening of steatohepatitis.
- Assessments: Liver biopsies were performed at screening and at year 1. Biomarkers of inflammation and adverse events were also assessed.





#### **AURORA Study Protocol (Phase 3)**

- Study Design: Global, multicenter, randomized, double-blind, placebo-controlled.
- Participants: Adults aged 18-75 years with histological evidence of NASH with Stage F2 or F3 fibrosis.
- Intervention: Participants were randomized 2:1 to receive either 150 mg of Cenicriviroc or a placebo orally once daily.
- Primary Efficacy Endpoint (Part 1): The proportion of subjects with ≥1-stage improvement in liver fibrosis and no worsening of steatohepatitis at Month 12 relative to screening.
- Assessments: Liver biopsies were performed at screening and at month 12. Adverse events were assessed throughout the study.

#### Visualizing the Mechanism and Trial Logic

To better understand the therapeutic rationale and the structure of the clinical investigation, the following diagrams are provided.





Click to download full resolution via product page

Caption: Mechanism of Action of Cenicriviroc in NASH.





Click to download full resolution via product page

Caption: Simplified Workflow of the CENTAUR/AURORA Clinical Trials.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pannash.org [pannash.org]
- 2. Evaluating the Therapeutic Potential of Cenicriviroc in the Treatment of Nonalcoholic Steatohepatitis with Fibrosis: A Brief Report on Emerging Data PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cenicriviroc Lacked Efficacy to Treat Liver Fibrosis in Nonalcoholic Steatohepatitis: AURORA Phase III Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navigating the Therapeutic Landscape of NASH: A Comparative Analysis of Cenicriviroc Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12678016#case-studies-comparing-the-cost-effectiveness-of-cas-93963-97-4-in-formulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com